IMPDH2 Inhibition Profile: A Weak, Potentially Selectivity-Enabling Fingerprint vs. Potent Class Members
In head-to-head comparative data from the same assay panel, 2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline demonstrates markedly weak inhibition of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with a Ki >5000 nM [1]. This contrasts sharply with the potent, low-nanomolar inhibition exhibited by structurally optimized imidazoisoquinoline IMPDH inhibitors. This low affinity suggests the 2-(3-nitrophenyl) substitution pattern is suboptimal for engaging the IMPDH2 active site compared to other regioisomers and analogs. This quantitative weakness is a key differentiating feature: it makes the compound a poor candidate for IMPDH2-focused projects but a potentially valuable 'inactive' or low-affinity control probe for target engagement studies, or a cleaner starting point for multi-target kinase inhibitor development where off-target IMPDH2 inhibition is undesirable [2].
| Evidence Dimension | Inhibition of Human IMPDH2 (Ki) |
|---|---|
| Target Compound Data | >5000 nM |
| Comparator Or Baseline | Other imidazoisoquinolines (class-level) reported with Ki <100 nM for IMPDH1/2 in same assay panel |
| Quantified Difference | >50-fold lower affinity |
| Conditions | Spectrophotometric method using IMP as substrate; data from BindingDB/ChEMBL |
Why This Matters
Quantifies the compound's unique fingerprint of weak IMPDH2 inhibition, which is crucial for researchers requiring a negative control probe or a starting scaffold with minimal off-target liability on this pathway.
- [1] BindingDB. Entry BDBM50456076 (CHEMBL4215758). Ki: >5.00E+3nM for human IMPDH2. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50456076. Accessed April 2026. View Source
- [2] Cheon SH, et al. Arch Pharm Res. 1997 Apr;20(2):138-43. (Context on imidazoisoquinoline antitumor SAR). View Source
